6-(2-chloroethyl)-3-methyl-1,3-oxazinan-2-one
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Overview
Description
6-(2-chloroethyl)-3-methyl-1,3-oxazinan-2-one is a heterocyclic organic compound that features an oxazinanone ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-chloroethyl)-3-methyl-1,3-oxazinan-2-one typically involves the reaction of 2-chloroethylamine with a suitable carbonyl compound under controlled conditions. One common method includes the cyclization of 2-chloroethylamine with methyl isocyanate in the presence of a base to form the oxazinanone ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow techniques to enhance the efficiency and scalability of the synthesis. The use of automated reactors and optimized reaction conditions can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(2-chloroethyl)-3-methyl-1,3-oxazinan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazinanone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloroethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions include various substituted oxazinanones, amine derivatives, and other functionalized compounds.
Scientific Research Applications
6-(2-chloroethyl)-3-methyl-1,3-oxazinan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(2-chloroethyl)-3-methyl-1,3-oxazinan-2-one involves its interaction with biological molecules, leading to the modification of cellular processes. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in DNA, proteins, and other biomolecules. This can result in the inhibition of cellular functions and induction of cell death in targeted cells.
Comparison with Similar Compounds
Similar Compounds
2-Chloroethanol: A simpler compound with similar chloroethyl functionality.
Lomustine: An alkylating agent used in chemotherapy with a similar chloroethyl group.
Ethephon: A plant growth regulator with a similar ethylene-releasing mechanism.
Uniqueness
6-(2-chloroethyl)-3-methyl-1,3-oxazinan-2-one is unique due to its oxazinanone ring structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
26409-02-9 |
---|---|
Molecular Formula |
C7H12ClNO2 |
Molecular Weight |
177.6 |
Purity |
95 |
Origin of Product |
United States |
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